![molecular formula C18H14N2O4 B12897636 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-73-7](/img/structure/B12897636.png)
1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features both an oxazole ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.
Attachment of the Ethanone Group: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming carboxylic acids or other oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitrophenyl and oxazole groups could play key roles in these interactions.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)oxazole: Lacks the ethanone group but shares the nitrophenyl and oxazole structure.
1-(p-Tolyl)ethanone: Lacks the oxazole and nitrophenyl groups but shares the ethanone and p-tolyl structure.
特性
CAS番号 |
919778-73-7 |
|---|---|
分子式 |
C18H14N2O4 |
分子量 |
322.3 g/mol |
IUPAC名 |
1-(4-methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C18H14N2O4/c1-12-2-4-13(5-3-12)17(21)10-16-11-19-18(24-16)14-6-8-15(9-7-14)20(22)23/h2-9,11H,10H2,1H3 |
InChIキー |
FYGWDROIQYYUST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


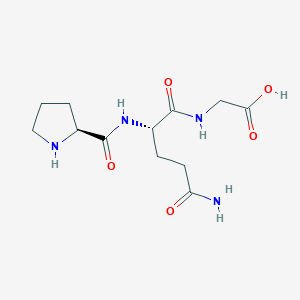
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
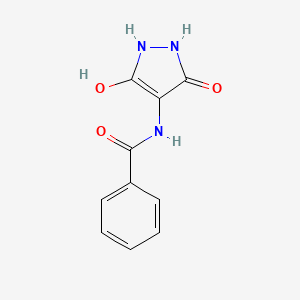
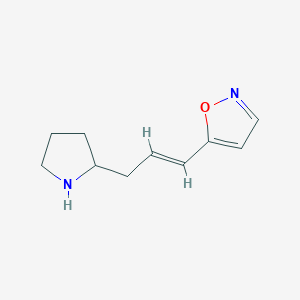
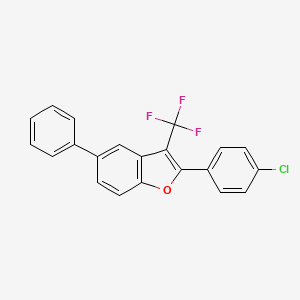
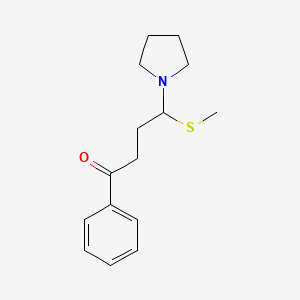
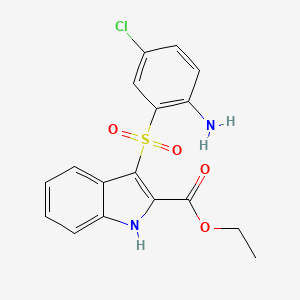
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
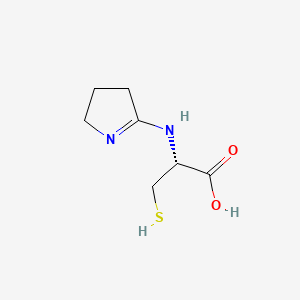
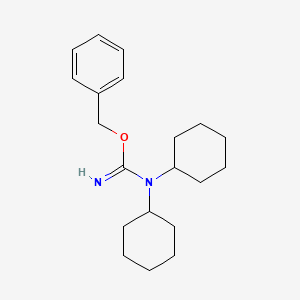
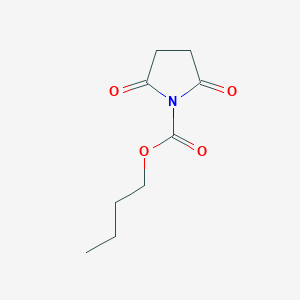
![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
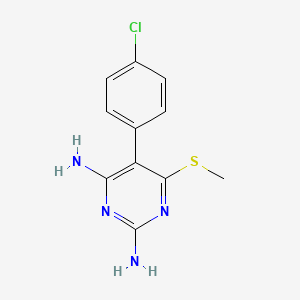
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
